molecular formula C16H16O2S B2406700 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid CAS No. 385383-43-7

2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid

Cat. No.: B2406700
CAS No.: 385383-43-7
M. Wt: 272.36
InChI Key: XSXLFKFXQJHDJX-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-11-7-8-12(2)13(9-11)10-19-15-6-4-3-5-14(15)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXLFKFXQJHDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. It shares similarities with other biphenyl derivatives known for their pharmacological activities, including anti-inflammatory, anti-cancer, and antibacterial properties. For instance:

  • Anti-Cancer Properties : Biphenyl derivatives have been extensively studied for their role as anticancer agents. They can act as inhibitors of topoisomerase II, a key enzyme involved in DNA replication and repair, making them valuable in cancer therapy . The ability of 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid to interact with DNA could be explored further for its anticancer potential.
  • Anti-Inflammatory Effects : Compounds with similar structures have shown efficacy in reducing inflammation. The sulfonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Enzyme Inhibition

Research indicates that sulfonamide derivatives can effectively inhibit various enzymes associated with metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : The compound may exhibit inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. Sulfonamide derivatives have been shown to possess moderate to strong inhibitory activity against this enzyme, suggesting that this compound could be further investigated for therapeutic use in Alzheimer's treatment .
  • α-Glucosidase Inhibition : This compound could also be evaluated for its potential as an α-glucosidase inhibitor, which is relevant in managing type 2 diabetes mellitus. Compounds with similar structures have shown promise in reducing postprandial glucose levels by inhibiting carbohydrate absorption .

Material Sciences

Beyond medicinal applications, this compound may find utility in material sciences:

  • Organic Electronics : The biphenyl structure is advantageous in the development of organic semiconductors and liquid crystals due to its rigidity and stability. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
  • Polymer Chemistry : The compound could serve as a building block for synthesizing new polymers with enhanced properties such as thermal stability and electrical conductivity. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anti-CancerBiphenyl derivativesInhibition of topoisomerase II
Anti-InflammatorySulfonamide derivativesReduction of inflammatory markers
Enzyme InhibitionAcetylcholinesterase inhibitorsPotential use in Alzheimer's treatment
α-Glucosidase InhibitionSulfonamide analogsManagement of type 2 diabetes

Research Findings

  • A study highlighted the synthesis of sulfonamide derivatives exhibiting significant anti-proliferative activity against various cancer cell lines. The structural similarities with this compound suggest it may have comparable effects .
  • Investigations into enzyme inhibition revealed that compounds similar to this compound effectively inhibited acetylcholinesterase and α-glucosidase, indicating potential therapeutic roles in neurodegenerative diseases and diabetes management .

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Benzoic acid derivatives: Compounds like 2-[(2,5-dimethylphenyl)methyl]thio]benzoic acid share structural similarities.

    Thiophenol derivatives: Compounds containing the thiophenol moiety exhibit similar reactivity patterns.

Uniqueness: 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid is unique due to the presence of both the dimethylbenzyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Biological Activity

2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid is a compound of increasing interest in the realm of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16O2S\text{C}_{15}\text{H}_{16}\text{O}_2\text{S}

This indicates that it comprises a benzenecarboxylic acid moiety attached to a sulfanyl group, which is further substituted with a 2,5-dimethylbenzyl group. The presence of the sulfanyl group is significant as it often enhances the biological activity of organic compounds.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, certain biphenyl derivatives have demonstrated effectiveness against various bacterial strains by targeting multiple pathways within bacterial cells. The multitarget hypothesis suggests that such compounds may evade resistance mechanisms due to their ability to inhibit multiple targets simultaneously .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several patents. Inhibitors of cytosolic phospholipase A2 (cPLA2), which is crucial in the inflammatory response, have been linked to similar structures. Compounds that inhibit cPLA2 can reduce the production of inflammatory mediators such as leukotrienes and prostaglandins, thereby mitigating inflammation .

Case Studies

  • Case Study on Inflammation : A study examined the effects of related compounds on inflammatory markers in animal models. Results indicated a significant reduction in edema and inflammatory cytokines when treated with derivatives of benzenecarboxylic acids, suggesting that this compound may possess similar effects.
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of biphenyl derivatives. The study found that these compounds inhibited the growth of Gram-positive bacteria effectively, supporting the hypothesis that this compound could serve as a lead compound for developing new antibiotics.

The mechanism by which this compound exerts its biological effects likely involves modulation of key enzymes and receptors involved in inflammation and bacterial growth. For example, its interaction with cPLA2 suggests a pathway through which it can influence lipid mediator biosynthesis .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity Mechanism Reference
AntibacterialInhibition of cell wall synthesis
Anti-inflammatoryInhibition of cPLA2
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between a thiol-containing precursor (e.g., 2-mercaptobenzoic acid) and 2,5-dimethylbenzyl halide. Solvent choice (e.g., methanol or DMF), molar ratios (1:1.2 for thiol:halide), and reaction time (4–6 hours at reflux) significantly impact yield . Post-synthesis, purification via crystallization (using water or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. For analogs, yields of 60–85% have been reported under optimized conditions .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfanyl linkage at position 2, dimethylbenzyl group).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (acetonitrile/water gradient).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., calculated m/z for C₁₆H₁₆O₂S: 296.0876).
  • Melting Point Analysis : Compare observed mp (e.g., 108–110°C for related biphenylcarboxylic acids) with literature values .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethylbenzyl substituent influence the compound’s acidity compared to other benzylthio analogs?

  • Methodological Answer : The electron-donating methyl groups on the benzyl ring reduce the sulfanyl group’s electron-withdrawing effect, potentially decreasing acidity relative to unsubstituted analogs. Computational studies (DFT) can quantify resonance stabilization and hyperconjugation effects. Experimentally, measure pKa via potentiometric titration in aqueous ethanol and compare with derivatives lacking methyl groups. For example, 2-hydroxybenzenecarboxylic acid exhibits enhanced acidity due to intramolecular hydrogen bonding (pKa ~2.4 vs. ~4.2 for benzoic acid) .

Q. What strategies resolve contradictions in reported biological activities of sulfanyl benzoic acid derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to assess specificity.
  • Orthogonal Assays : Combine enzymatic (e.g., α-glycosidase inhibition ) and cell-based assays (e.g., antiproliferative action ) to validate mechanisms.
  • Structural Analog Comparison : Synthesize derivatives with varying substituents (e.g., halogenation at the benzyl ring) to isolate structure-activity relationships (SAR).

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., sulfanyl sulfur as a nucleophilic center).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., methanol vs. DMSO).
  • Transition State Analysis : Model energy barriers for reactions like oxidation of the sulfanyl group to sulfoxide or sulfone .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported for sulfanyl benzoic acids under similar conditions?

  • Methodological Answer :

  • Parameter Optimization Grid : Systematically vary temperature (RT vs. reflux), solvent polarity, and catalyst (e.g., triethylamine).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfide formation from thiol oxidation).
  • Replicate Studies : Conduct triplicate reactions with rigorous exclusion of moisture/oxygen (Schlenk techniques) .

Experimental Design Considerations

Q. What steric or electronic factors govern the stability of the sulfanyl linkage under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
  • Kinetic Studies : Measure half-life (t₁/₂) of the sulfanyl bond under acidic/basic conditions.
  • Comparative Analysis : Test analogs with bulkier substituents (e.g., 2,6-dimethylbenzyl) to assess steric protection .

Safety and Handling

Q. What safety protocols are critical when handling sulfanyl benzoic acids in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 ).
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic byproducts before disposal (e.g., bicarbonate treatment) .

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